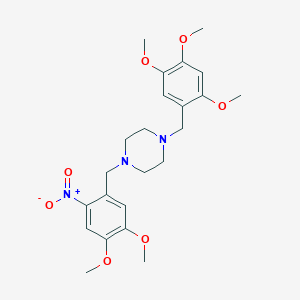![molecular formula C12H17ClN2O3S B5121986 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide, commonly known as CPB, is a sulfonamide compound that has been extensively studied for its potential as a therapeutic agent. CPB is a small molecule that has been shown to have promising anti-inflammatory and anti-cancer properties. In
作用机制
CPB exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. CPB has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cell growth and survival. In addition, CPB has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CPB has been shown to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis in cancer cells while sparing normal cells. CPB has also been shown to inhibit tumor growth and metastasis in animal models. In addition, CPB has been shown to have anti-angiogenic properties by inhibiting the formation of new blood vessels in tumors.
实验室实验的优点和局限性
CPB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent. However, CPB has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. CPB also has a short half-life in vivo, which can limit its efficacy.
未来方向
There are several future directions for CPB research. One direction is to optimize the synthesis method to improve the yield and purity of CPB. Another direction is to improve the bioavailability of CPB by modifying its chemical structure. Further studies are needed to understand the mechanisms of CPB's anti-inflammatory and anti-cancer effects. In addition, more preclinical and clinical studies are needed to evaluate the safety and efficacy of CPB as a therapeutic agent.
合成方法
CPB can be synthesized through a multi-step process that involves the reaction of chlorosulfonic acid with 2-aminobenzoic acid to form 2-chlorobenzenesulfonic acid. This intermediate is then reacted with pentylamine to form 2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide. The synthesis of CPB has been optimized to yield high purity and yield.
科学研究应用
CPB has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. CPB has also been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. CPB has been tested in vitro and in vivo in various cancer models, including breast cancer, lung cancer, and prostate cancer.
属性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-pentylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-2-3-6-9-14-12(16)15-19(17,18)11-8-5-4-7-10(11)13/h4-5,7-8H,2-3,6,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVJXUIPFCPGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)sulfonyl-3-pentylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)
![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)
![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5121988.png)